2,6-Dichlorotoluene
Overview
Description
2,6-Dichlorotoluene is an organic compound with the molecular formula C7H6Cl2. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various chemicals. This compound is part of the dichlorotoluene family, which includes several isomers with different chlorine atom positions on the toluene ring.
Mechanism of Action
Target of Action
2,6-Dichlorotoluene is a chemical compound that is primarily used as a raw material in the synthesis of other compounds . The primary targets of this compound are the enzymes and biochemical pathways involved in these synthesis processes .
Mode of Action
The mode of action of this compound involves its interaction with these targets to facilitate the synthesis of other compounds. For example, it is used as a raw material in the synthesis of Tolpyralate, a herbicide . The synthesis involves a series of chemical reactions, including O-acylation and C-acyl rearrangement .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of the target compounds. In the case of Tolpyralate, the compound blocks the production of the HPPD (4-hydroxyphenylpyruvate dioxygenase) enzyme, disrupting an essential function in the plant’s physiology .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific synthesis process it is involved in. In the case of Tolpyralate synthesis, the compound’s action results in the disruption of an essential plant physiological function, leading to the death of susceptible weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorotoluene can be synthesized through several methods:
Chlorination of Toluene: This involves the direct chlorination of toluene in the presence of catalysts such as aluminum chloride, ferric chloride, or zinc chloride.
Sandmeyer Reaction: This method involves the diazotization of 2-amino-6-chlorotoluene followed by chlorination.
Chlorination and Dealkylation: This involves the chlorination of 4-tert-butyltoluene or 3,5-di-tert-butyltoluene followed by dealkylation.
Industrial Production Methods:
Catalytic Chlorination: Industrially, this compound is produced by the catalytic chlorination of 2-chlorotoluene using gaseous chlorine.
Directional Chlorination: Another method involves the directional chlorination of 2-chlorotoluene using a specific catalyst to control the reaction and obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms can be replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Reduction Reactions: Reduction of this compound can lead to the formation of 2,6-dichlorotoluidine.
Common Reagents and Conditions:
Chlorination: Chlorine gas in the presence of catalysts such as aluminum chloride or ferric chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- 2,6-Dichlorobenzaldehyde
- 2,6-Dichlorobenzoic Acid
- 2,6-Dichlorotoluidine
Scientific Research Applications
2,6-Dichlorotoluene is used in various scientific research applications:
- Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, pesticides, herbicides, and dyes .
- Biology: It is used in the study of biochemical pathways and enzyme interactions.
- Medicine: It is a precursor in the synthesis of certain drugs and medicinal compounds.
- Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Comparison with Similar Compounds
2,6-Dichlorotoluene can be compared with other dichlorotoluene isomers such as:
- 2,4-Dichlorotoluene
- 3,4-Dichlorotoluene
- 2,5-Dichlorotoluene
Uniqueness:
- Positional Isomerism: The position of the chlorine atoms on the toluene ring affects the reactivity and applications of the compound. For example, this compound is more selective in certain chlorination reactions compared to its isomers .
- Reactivity: The presence of chlorine atoms at the 2 and 6 positions makes it more reactive towards nucleophilic substitution reactions compared to other isomers .
Properties
IUPAC Name |
1,3-dichloro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDNTFWIHCBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Record name | 2,6-DICHLOROTOLUENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040697 | |
Record name | 2,6-Dichlorotoluene | |
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Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 2.8 deg C; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2,6-Dichlorotoluene | |
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Record name | 2,6-DICHLOROTOLUENE | |
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Boiling Point |
198 °C @ 760 mm Hg, 198 °C | |
Record name | 2,6-DICHLOROTOLUENE | |
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Record name | 2,6-DICHLOROTOLUENE | |
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Flash Point |
82 °C | |
Record name | 2,6-DICHLOROTOLUENE | |
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Solubility |
Soluble in chloroform, Insoluble in water., Solubility in water, g/100ml at 25 °C: (very poor) | |
Record name | 2,6-DICHLOROTOLUENE | |
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Record name | 2,6-DICHLOROTOLUENE | |
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Density |
1268.6 kg/cu m @ 20 °C, Liquid density = 1.254 g/cu cm at 20 °C, 1.28 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 2,6-DICHLOROTOLUENE | |
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Record name | 2,6-DICHLOROTOLUENE | |
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Vapor Pressure |
0.35 [mmHg], Vapor pressure, Pa at 25 °C: 34 | |
Record name | 2,6-Dichlorotoluene | |
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CAS No. |
118-69-4 | |
Record name | 2,6-Dichlorotoluene | |
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Record name | 2,6-Dichlorotoluene | |
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Record name | 2,6-DICHLOROTOLUENE | |
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Record name | Benzene, 1,3-dichloro-2-methyl- | |
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Record name | 2,6-Dichlorotoluene | |
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Record name | 2,6-dichlorotoluene | |
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Record name | 2,6-DICHLOROTOLUENE | |
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Record name | 2,6-DICHLOROTOLUENE | |
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Melting Point |
25.8 °C, 2.8 °C | |
Record name | 2,6-DICHLOROTOLUENE | |
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Record name | 2,6-DICHLOROTOLUENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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